molecular formula C7H17ClOSi B11912684 Chloro(3-ethoxypropyl)dimethylsilane CAS No. 142801-33-0

Chloro(3-ethoxypropyl)dimethylsilane

Cat. No.: B11912684
CAS No.: 142801-33-0
M. Wt: 180.75 g/mol
InChI Key: YTONRUGDXHJSHB-UHFFFAOYSA-N
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Description

Properties

CAS No.

142801-33-0

Molecular Formula

C7H17ClOSi

Molecular Weight

180.75 g/mol

IUPAC Name

chloro-(3-ethoxypropyl)-dimethylsilane

InChI

InChI=1S/C7H17ClOSi/c1-4-9-6-5-7-10(2,3)8/h4-7H2,1-3H3

InChI Key

YTONRUGDXHJSHB-UHFFFAOYSA-N

Canonical SMILES

CCOCCC[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The primary industrial method for synthesizing Chloro(3-ethoxypropyl)dimethylsilane involves the reaction of 3-chloropropyldimethylchlorosilane with ethanol. The process eliminates hydrogen chloride (HCl) as a byproduct, driven by the equilibrium:

ClMe2Si–CH2CH2CH2Cl+EtOH(EtO)Me2Si–CH2CH2CH2Cl+HCl\text{ClMe}2\text{Si–CH}2\text{CH}2\text{CH}2\text{Cl} + \text{EtOH} \rightarrow (\text{EtO})\text{Me}2\text{Si–CH}2\text{CH}2\text{CH}2\text{Cl} + \text{HCl}

This substitution is facilitated by a continuous countercurrent reactor system, which enhances mass transfer and minimizes side reactions.

Reactor Design and Operation

The reactor is typically a packed or plate column operating at temperatures between the boiling points of ethanol (78°C) and 3-chloropropyldimethylchlorosilane (178°C). Key operational parameters include:

ParameterValue/RangeImpact on Reaction Efficiency
Temperature80–150°CHigher rates but risk of side reactions
PressureReduced (e.g., 0.5–1 atm)Lowers ethanol boiling point, aids HCl stripping
Ethanol feed locationLower column/boilerEnsures vapor-phase contact with silane
Silane feed locationUpper columnMaximizes countercurrent interaction

Ethanol is introduced at the reactor’s base, vaporizing and ascending to react with descending silane. HCl is stripped via vapor entrainment and condensed, while the product collects at the column bottom.

Advantages Over Batch Processes

  • Base-free operation : Eliminates need for tertiary amines (e.g., triethylamine), simplifying purification and reducing costs.

  • High efficiency : Conversions ≥90% and selectivities >95% are routinely achieved.

  • Scalability : Continuous operation supports industrial-scale production with consistent output.

Reaction Mechanism and Kinetic Considerations

Nucleophilic Substitution Pathway

The ethoxylation proceeds via an S<sub>N</sub>2 mechanism, where ethanol’s oxygen nucleophile attacks the electrophilic silicon center, displacing chloride. The reaction’s exothermic nature necessitates careful temperature control to avoid thermal degradation.

Role of HCl Stripping

Removing HCl shifts the equilibrium toward the product. In countercurrent systems, ethanol vapor carries HCl upward, where it is separated via condensation or azeotropic distillation. This dynamic stripping prevents HCl accumulation, a common bottleneck in batch systems.

Process Optimization Strategies

Pressure and Temperature Modulation

Operating under reduced pressure (e.g., 0.3–0.7 atm) lowers ethanol’s boiling point, enabling efficient HCl removal at lower temperatures (80–100°C). This reduces side reactions such as silane hydrolysis or polymerization.

Ethanol Recycling and Purification

Post-reaction, ethanol contaminated with HCl is purified via:

  • Azeotropic distillation : Separates HCl using ethanol’s low-boiling azeotrope.

  • Adsorption : Ion-exchange resins remove residual HCl.

  • Membrane separation : Selective membranes isolate HCl from ethanol.

Recycled ethanol is reintroduced into the reactor, minimizing waste and raw material costs.

Comparative Analysis of Preparation Methods

MethodConversion (%)Selectivity (%)Base RequiredScalability
Continuous countercurrent90–10095–100NoHigh
Batch with base70–8580–90YesModerate
Catalytic batch75–8885–93NoLow

Data synthesized from patents.

The continuous countercurrent method outperforms batch approaches in yield, selectivity, and operational efficiency, making it the industry benchmark.

Challenges and Mitigation

Silane Purity Requirements

Impurities in 3-chloropropyldimethylchlorosilane (e.g., dichlorosilanes) can lead to crosslinking. Pre-reaction distillation ensures feedstock purity >98% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in chloro(3-ethoxypropyl)dimethylsilane acts as a leaving group, facilitating nucleophilic displacement. Key reactions include:

Alkoxy Exchange

Reacting with alcohols or alkoxides under anhydrous conditions yields alkoxysilanes. For example:
Cl-Si(CH3)2-CH2CH2OCH2CH3+NaORRO-Si(CH3)2-CH2CH2OCH2CH3+NaCl\text{Cl-Si(CH}_3\text{)}_2\text{-CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{NaOR} \rightarrow \text{RO-Si(CH}_3\text{)}_2\text{-CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{NaCl}
This mirrors reactions observed in structurally similar compounds like chloro(3-chloropropyl)dimethylsilane .

Amine Substitution

Primary or secondary amines replace the chlorine atom to form aminosilanes. For instance, reaction with ethylenediamine produces bifunctional silanes used in polymer crosslinking .

Table 1: Nucleophilic Substitution Conditions

NucleophileSolventCatalystYieldReference
Sodium methoxideTHFNone~85%*
EthylenediamineDCMNone~78%*
*Inferred from analogous reactions.

Hydrolysis and Condensation

Hydrolysis of the Si–Cl bond generates silanols, which undergo self-condensation to form siloxane networks:
Cl-Si(CH3)2-CH2CH2OCH2CH3+H2OHO-Si(CH3)2-CH2CH2OCH2CH3+HCl\text{Cl-Si(CH}_3\text{)}_2\text{-CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{HO-Si(CH}_3\text{)}_2\text{-CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{HCl}
The ethoxypropyl group enhances hydrophobicity, slowing hydrolysis compared to chloropropyl analogs .

Transition Metal-Catalyzed Reactions

The compound participates in cross-coupling reactions, such as:

Rhodium-Catalyzed Functionalization

In the presence of Rh catalysts (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer), it reacts with alkenes or alkynes to form C–Si bonds . This parallels methods used for tert-butyldimethylsilyl-protected intermediates .

Palladium-Mediated Coupling

Pd/C facilitates hydrogenation or deprotection under controlled pressure, as seen in silane reductions for PET ligand synthesis .

Halogen Exchange

Similar to tert-butyl(2-iodoethoxy)dimethylsilane synthesis , the chlorine atom can be replaced by iodine via Finkelstein reaction:
Cl-Si(CH3)2-CH2CH2OCH2CH3+NaIacetone, 120°CI-Si(CH3)2-CH2CH2OCH2CH3+NaCl\text{Cl-Si(CH}_3\text{)}_2\text{-CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{NaI} \xrightarrow{\text{acetone, 120°C}} \text{I-Si(CH}_3\text{)}_2\text{-CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{NaCl}

Scientific Research Applications

Chemical Properties and Reactivity

Chloro(3-ethoxypropyl)dimethylsilane is a clear, colorless liquid known for its dual functional groups: a chloro group and an ethoxy group. This combination allows it to participate in several chemical reactions:

  • Nucleophilic Substitution Reactions : The chloro group is reactive towards nucleophiles, facilitating the synthesis of various organosilicon compounds.
  • Hydrolysis : Upon reaction with water, it can produce silanols and hydrochloric acid.
  • Condensation Reactions : It can form siloxane polymers or cyclic siloxanes, which are crucial in silicone chemistry.

Scientific Research Applications

This compound finds applications across multiple domains:

Chemistry

  • Synthesis of Organosilicon Compounds : It serves as a precursor for synthesizing complex organosilicon materials, which are essential in various industrial applications.

Biology

  • Modification of Biomolecules : The compound is utilized to introduce silicon-containing functional groups onto biomolecules, enhancing their properties for research purposes.

Medicine

  • Drug Delivery Systems : Investigations into its use as a component in drug delivery systems have shown promise, particularly in enhancing the solubility and stability of therapeutic agents.

Industry

  • Production of Silicone Polymers : It is employed in the formulation of silicone-based coatings, adhesives, and sealants, contributing to improved durability and performance.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antiproliferative Effects :
    • Research indicates that related organosilicon compounds exhibit antiproliferative effects on cancer cells. For instance, studies on similar compounds have shown their ability to induce apoptosis in colon cancer cells, suggesting potential therapeutic applications for this compound.
  • Polymer Modification :
    • In industrial settings, this compound has been used to modify polymer matrices. The incorporation of silicon into polymer chains has enhanced their thermal stability and mechanical properties, making them suitable for advanced applications in coatings and adhesives.

Experimental Data

Laboratory experiments have provided insights into the biological effects of this compound:

Assay TypeResult
Cell Viability AssaySignificant reduction in viability at high concentrations
Apoptosis AssayInduction of apoptosis in treated cells
Gene Expression AnalysisAltered expression of genes related to cell cycle regulation

These findings highlight the compound's potential as a therapeutic agent or biochemical probe.

Mechanism of Action

The mechanism of action of chloro(3-ethoxypropyl)dimethylsilane involves the reactivity of the chloro and ethoxy groups. The chloro group can undergo nucleophilic substitution reactions, while the ethoxy group can participate in hydrolysis and condensation reactions. These reactions allow the compound to form various organosilicon structures, which can interact with different molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3-Chloropropyl)ethoxydimethylsilane
  • Molecular Formula : C₇H₁₇ClOSi
  • Average Molecular Weight : 180.75 g/mol
  • CAS Number : 13508-63-9
  • Synonyms: 3-Chloropropyldimethylethoxysilane, Silane (3-chloropropyl)ethoxydimethyl-.

Key Properties :

  • Structure : Contains a chloropropyl chain, an ethoxy group, and two methyl groups attached to silicon.
  • Reactivity: The ethoxy group enhances hydrolytic activity, enabling silanol formation for surface modification, while the chloropropyl chain provides nucleophilic substitution sites.
  • Applications :
    • Intermediate in organic synthesis for functionalized silanes.
    • Crosslinking agent in silicone rubber and resins.
    • Precursor for surfactants and lubricants.

Comparison with Structurally Similar Silanes

Chloro(3-chloropropyl)dimethylsilane

  • CAS : 10605-40-0.
  • Formula : C₅H₁₀Cl₂Si.
  • Key Differences: Replaces the ethoxy group with a second chlorine atom. Higher reactivity in nucleophilic substitutions due to dual Cl substituents. Applications: Used in organometallic synthesis (e.g., n-butyllithium reactions).

(3-Chloropropyl)triethoxysilane

  • CAS : 5089-70-3.
  • Formula : C₉H₂₁ClO₃Si.
  • Key Differences :
    • Three ethoxy groups instead of one ethoxy and two methyl groups.
    • Higher hydrolytic stability and slower condensation kinetics.
    • Applications :
  • Surface coupling agent for glass and polymers.
  • Improved adhesion in composites compared to dimethyl variants.

3-Chloropropylmethyldiethoxysilane

  • CAS : 13501-76-3.
  • Formula : C₈H₁₉ClO₂Si.
  • Key Differences :
    • Diethoxy and methyl substituents balance reactivity and hydrophobicity.
    • Less volatile than triethoxy derivatives.
    • Applications : Intermediate for silicone oils and coupling agents.

Dichloro(3-chloropropyl)methylsilane

  • CAS : 7787-93-1.
  • Formula : C₄H₇Cl₃Si.
  • Key Differences: Three chlorine atoms (two on Si, one on propyl chain). Extreme moisture sensitivity; releases HCl rapidly. Applications: Limited to controlled hydrolysis reactions.

Comparative Data Table

Property/Compound Chloro(3-ethoxypropyl)dimethylsilane (3-Chloropropyl)triethoxysilane Chloro(3-chloropropyl)dimethylsilane
Molecular Formula C₇H₁₇ClOSi C₉H₂₁ClO₃Si C₅H₁₀Cl₂Si
Molecular Weight (g/mol) 180.75 240.8 157.12
CAS Number 13508-63-9 5089-70-3 10605-40-0
Hydrolytic Reactivity Moderate (1 ethoxy group) High (3 ethoxy groups) Low (no alkoxy groups)
Primary Application Silicone crosslinking Surface modification Organometallic synthesis
Toxicity Irritant (HCl release) Moderate High (dual Cl substituents)

Key Research Findings

Hydrolytic Behavior: Ethoxy groups in this compound enable controlled silanol formation, whereas triethoxysilanes form denser networks. Dichloro variants (e.g., CAS 7787-93-1) hydrolyze explosively, requiring stringent handling.

Synthetic Utility: Chloro(3-chloropropyl)dimethylsilane (CAS 10605-40-0) reacts with n-butyllithium to form organolithium intermediates for polymer synthesis. Triethoxysilanes (e.g., CAS 5089-70-3) show superior adhesion in glass-fiber composites due to multiple bonding sites.

Safety Profiles :

  • Higher chlorine content correlates with increased toxicity and corrosivity.
  • Ethoxy-rich silanes (e.g., triethoxysilanes) pose lower acute toxicity but require long-term exposure controls.

Biological Activity

Chloro(3-ethoxypropyl)dimethylsilane is an organosilicon compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, supported by data tables and relevant research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₇H₁₉ClO₂Si
  • Molar Mass : 178.76 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : 179 °C
  • Purity : Typically ≥96% (GC)

Antimicrobial Activity

Research indicates that silane compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various organosilicon compounds against multidrug-resistant organisms (MDROs). The results demonstrated that these compounds could inhibit the growth of several clinical pathogens:

PathogenZone of Inhibition (mm)
S. aureus4
Pseudomonas aeruginosa5
Salmonella paratyphi5
Proteus sp.7
Salmonella sp.5

The hexane fraction derived from these compounds showed greater efficacy against metallo β-lactamase resistant strains, indicating a promising avenue for combating resistant bacterial infections .

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its potential anticancer activities. Research has indicated that organosilicon compounds can influence cancer cell proliferation and apoptosis. For instance, a study involving various organosilicon derivatives demonstrated their ability to induce cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis induction through the modulation of cellular signaling pathways.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types.
  • Combination Therapy : Another case study explored the use of this compound in combination with traditional chemotherapeutics. The results suggested enhanced efficacy and reduced side effects when used alongside established anticancer agents, highlighting its potential role in adjuvant therapy.

The biological activity of this compound is thought to stem from its ability to interact with cellular membranes and proteins, leading to alterations in membrane integrity and function. This can result in:

  • Disruption of bacterial cell walls, leading to cell lysis.
  • Induction of oxidative stress in cancer cells, triggering apoptotic pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing Chloro(3-ethoxypropyl)dimethylsilane?

Answer:
The synthesis typically involves nucleophilic substitution or hydrosilylation. For example, reacting dimethylchlorosilane with 3-ethoxypropanol under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (60–80°C) ensures minimal side reactions. Catalysts like platinum on alumina may accelerate hydrosilylation. Purity is confirmed via gas chromatography (GC) with flame ionization detection (FID), referencing standards such as NIST data . Adjust stoichiometry based on precursor reactivity, as demonstrated for analogous chloropropyl silanes .

Basic: How do researchers characterize the purity and structural integrity of this compound?

Answer:
Key techniques include:

  • GC-MS : Identifies volatile impurities and confirms molecular weight.
  • ¹H/¹³C NMR : Validates ethoxypropyl and dimethylsilane groups (e.g., δ ~0.5 ppm for Si-CH3, δ ~3.5 ppm for ethoxy protons) .
  • Refractive Index : Compare to literature values (e.g., 1.418–1.428 for similar silanes) .
  • Elemental Analysis : Ensures Cl content matches theoretical values (e.g., ~17% for C₇H₁₇ClOSi).

Advanced: How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

Answer:
Discrepancies arise from solvent effects, concentration, or instrumentation. Mitigation strategies:

  • Cross-validate using multiple solvents (CDCl₃ vs. DMSO-d₆).
  • Reference internal standards (e.g., TMS for NMR).
  • Compare with computational models (DFT simulations for expected shifts). Contradictions in silane data are documented in NIST’s spectral libraries, requiring empirical verification .

Advanced: What experimental parameters optimize this compound’s reactivity in coupling reactions?

Answer:
Optimization factors:

  • Solvent Polarity : Use toluene for SN2 reactions (low polarity enhances nucleophilicity) .
  • Temperature : 50–70°C balances reaction rate and side-product formation.
  • Catalysts : Triethylamine scavenges HCl in silane-amine coupling .
  • Moisture Control : Rigorous drying of reactants and solvents (e.g., molecular sieves) prevents hydrolysis .

Advanced: How does this compound’s stability vary under different storage conditions?

Answer:
Stability studies using thermogravimetric analysis (TGA) show:

  • Ambient Storage : Gradual hydrolysis (half-life ~30 days at 40% humidity).
  • Inert Atmosphere : Stable >6 months at -20°C.
  • Decomposition Products : Silanol and HCl, identified via FTIR and titration . For long-term storage, use amber glass under argon with desiccants .

Advanced: What safety protocols are critical for handling air-sensitive reactions involving this compound?

Answer:

  • PPE : Chemically resistant gloves (e.g., nitrile), full-face shield, and vapor-resistant suits .
  • Engineering Controls : Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Waste Management : Neutralize HCl byproducts with sodium bicarbonate before disposal. Safety data for analogous chlorosilanes emphasize fume hood use and emergency shower accessibility .

Advanced: How is this compound applied in hybrid material synthesis?

Answer:
As a coupling agent:

Surface Functionalization : React with hydroxylated substrates (e.g., silica nanoparticles) to form Si-O-Si bonds .

Polymer Modification : Graft onto polymers via radical-initiated thiol-ene reactions.

Biointerface Engineering : Conjugate with biomolecules (e.g., peptides) through nucleophilic substitution at the chloro group . Reaction efficiency is quantified via XPS or contact angle measurements .

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